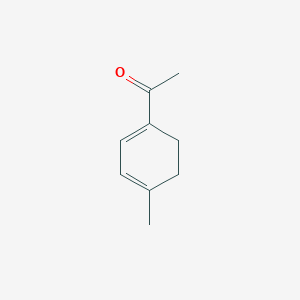
1-Acetyl-4-methyl-1,3-cyclohexadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4-methyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H12O It is a derivative of cyclohexadiene, featuring an acetyl group at the first position and a methyl group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-methyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methyl-1,3-cyclohexadiene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: 1-Acetyl-4-methyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-methyl-1,3-cyclohexadiene-1-carboxylic acid.
Reduction: Formation of 1-(4-methyl-1,3-cyclohexadien-1-yl)ethanol.
Substitution: Formation of 1-acetyl-4-bromo-1,3-cyclohexadiene.
科学的研究の応用
1-Acetyl-4-methyl-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through cycloaddition reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-acetyl-4-methyl-1,3-cyclohexadiene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Acetyl-4-methylcyclohexene: Similar structure but lacks the conjugated diene system.
4-Methyl-1,3-cyclohexadiene: Lacks the acetyl group, affecting its reactivity and applications.
1,3-Cyclohexadiene: The parent compound without any substituents.
Uniqueness: 1-Acetyl-4-methyl-1,3-cyclohexadiene is unique due to the presence of both an acetyl and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research.
特性
分子式 |
C9H12O |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
1-(4-methylcyclohexa-1,3-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3,5H,4,6H2,1-2H3 |
InChIキー |
DAQHQPFFHUIASX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(CC1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















